1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea
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Description
1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea is a useful research compound. Its molecular formula is C16H16BrN3O and its molecular weight is 346.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a urea moiety substituted with a bromophenyl and a dimethylphenyl group. The structural formula can be represented as:
This structure is crucial for its interaction with biological targets.
Research indicates that compounds similar to this compound often exhibit activities through the inhibition of specific enzymes or receptors. The following mechanisms have been proposed based on related compounds:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, such as proteases or kinases.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways related to inflammation or apoptosis.
Anticancer Activity
Several studies have demonstrated the anticancer potential of urea derivatives. For instance, similar compounds have shown significant activity against various cancer cell lines, including breast and colon cancer.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Urea Derivative A | MCF-7 (Breast) | 12.5 | |
Urea Derivative B | HT-29 (Colon) | 8.3 | |
This compound | A549 (Lung) | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary tests indicate activity against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies
A notable case study involved the synthesis and biological evaluation of related urea derivatives. These studies highlighted:
- Synthesis : Utilizing various synthetic routes to obtain high yields of the target compound.
- Biological Evaluation : Assessing cytotoxicity using MTT assays and determining the mechanism of action through apoptosis assays.
Research Findings
Recent findings suggest that the compound may also exhibit anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in macrophages.
Table: Summary of Biological Activities
Properties
Molecular Formula |
C16H16BrN3O |
---|---|
Molecular Weight |
346.22 g/mol |
IUPAC Name |
1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21)/b18-10- |
InChI Key |
QVNLLEFLGISSAQ-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N/N=C\C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.